molecular formula C26H21ClO10 B1263077 Chlorocyclinone C

Chlorocyclinone C

Numéro de catalogue: B1263077
Poids moléculaire: 528.9 g/mol
Clé InChI: LMNHPKWXMIGBEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Chlorocyclinone C is a member of the chlorinated angucyclinone family, a class of polycyclic aromatic compounds characterized by fused aromatic rings, halogenation (typically chlorine), and diverse biological activities. These compounds share core structural motifs, including chlorine substitution patterns and fused lactone rings, which are critical for their biological functions, such as PPAR-γ antagonism and antibacterial activity .

Propriétés

Formule moléculaire

C26H21ClO10

Poids moléculaire

528.9 g/mol

Nom IUPAC

methyl 2-chloro-6,8-dihydroxy-9-[1-(2-hydroxyacetyl)oxyethyl]-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate

InChI

InChI=1S/C26H21ClO10/c1-9-5-11-6-14(29)19-20(17(11)25(35-3)21(9)27)22(31)12-7-13(26(34)36-4)16(10(2)37-15(30)8-28)23(32)18(12)24(19)33/h5-7,10,28-29,32H,8H2,1-4H3

Clé InChI

LMNHPKWXMIGBEL-UHFFFAOYSA-N

SMILES canonique

CC1=CC2=CC(=C3C(=C2C(=C1Cl)OC)C(=O)C4=CC(=C(C(=C4C3=O)O)C(C)OC(=O)CO)C(=O)OC)O

Synonymes

chlorocyclinone C

Origine du produit

United States

Méthodes De Préparation

Chlorocyclinone C est généralement isolée du mycélium de Streptomyces sp. souche DSM 17045. La préparation implique la culture de la souche de Streptomyces dans des conditions spécifiques pour induire la production de chlorocyclinones. Le composé est ensuite extrait et purifié à l'aide de techniques chromatographiques. La structure de la this compound est établie par des méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM) .

Analyse Des Réactions Chimiques

Reactivity of Functional Groups

Chlorocyclinone C participates in reactions driven by its unique functional groups:

Electrophilic Chlorine Atom

  • Nucleophilic Substitution : The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions, enabling further derivatization .

  • Elimination Reactions : Under basic conditions, dehydrohalogenation forms conjugated dienes, altering the compound’s electronic properties.

Electron-Rich Double Bonds

  • Cycloadditions : Participates in Diels-Alder reactions with electron-deficient dienophiles, expanding its polycyclic framework.

  • Hydrogenation : Catalytic hydrogenation reduces double bonds, yielding saturated analogs for structure-activity studies.

Ester Groups

  • Hydrolysis : Acidic or basic conditions cleave ester linkages, producing carboxylic acids or alcohols, respectively.

  • Transesterification : Reacts with alcohols in the presence of catalysts to form new esters.

Functional Group Compatibility

This compound’s synthesis demonstrates tolerance for sensitive functional groups:

Functional GroupCompatibilityExample ReactionReference
Aryl Halides Stable under radical conditionsPd-catalyzed couplings without cleavage
Boronate Esters Retained during C–H functionalizationSuzuki-Miyaura cross-coupling
Carboxylic Acids Unaffected by radical intermediatesEsterification post-functionalization

Radical-Mediated C–H Functionalization

Recent advances utilize zinc sulfinate salts for direct C–H alkylation, enabling late-stage diversification :

  • Mechanism : Zinc sulfinates generate alkyl radicals under mild, open-air conditions, which react selectively with electron-rich heterocycles in this compound .

  • Applications : Introduces alkyl, fluoroalkyl, and trifluoromethyl groups without protecting groups .

Oxidative and Reductive Transformations

  • Oxidation : The tetracyclic core undergoes site-selective epoxidation using peracids, enhancing polarity for pharmaceutical applications.

  • Reduction : Sodium borohydride reduces ketones to secondary alcohols, modifying bioactivity.

Comparative Reactivity with Analogs

This compound’s chlorine atom enhances electrophilicity compared to non-chlorinated cyclinones:

PropertyThis compoundNon-Chlorinated CyclinoneReference
Electrophilicity High (Cl inductive effect)Moderate
Solubility Low in polar solventsHigher in polar solvents
Stability under Light Photo-oxidation proneMore stable

Applications De Recherche Scientifique

Chlorocyclinone C has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of chlorinated angucyclinones.

    Biology: this compound has been studied for its potential antibacterial activity, particularly against Gram-positive bacteria.

    Medicine: The compound has shown promise as a modulator of peroxisome proliferator-activated receptor gamma (PPAR-gamma), which is a target for the treatment of type 2 diabetes.

    Industry: This compound can be used in the development of new antibiotics and other bioactive compounds

Mécanisme D'action

Chlorocyclinone C exerts its effects by antagonizing the activation of peroxisome proliferator-activated receptor gamma (PPAR-gamma). This receptor is involved in the regulation of glucose and lipid metabolism. This compound can displace rosiglitazone, a known PPAR-gamma agonist, from the ligand-binding domain of the receptor. This antagonistic activity is measured using assays such as AlphaScreen and scintillation proximity assay .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Chlorocyclinones and related angucyclinones exhibit structural diversity primarily in halogenation sites, oxidation states, and appended functional groups. Below is a comparative analysis:

Key Structural Features:

  • Chlorocyclinone A: Contains a chlorine atom at position 2, a methoxy group at position 1, and a tetracyclic framework. The D-ring lacks a fused lactone, distinguishing it from Chlorocyclinone D .
  • Marmycin B: A dichlorinated angucyclinone with chlorine substitutions at positions 5 and 12, linked to its potent antitumor activity .
  • JBIR-88: A monochlorinated analog with a unique glycosylation pattern, contributing to its antibacterial properties .

Activity Profile:

Compound Biological Activity Mechanism/Target Potency (IC50/EC50) References
Chlorocyclinone A PPAR-γ antagonism Inhibition of PPAR-γ transcriptional activity ~0.5 µM
Chlorocyclinone D Antibacterial Disruption of bacterial membrane integrity Not reported
Marmycin B Antitumor (pancreatic cancer) Topoisomerase II inhibition 0.2 µM
JBIR-88 Antibacterial (Gram-positive) Inhibition of cell wall synthesis 1.5 µg/mL

The absence of activity data for Chlorocyclinone C necessitates extrapolation from its analogs. Its bioactivity may depend on the presence of specific chlorine substitutions or lactone moieties, as seen in Chlorocyclinone D’s antibacterial effects .

Q & A

Q. What are the established synthetic pathways for Chlorocyclinone C, and how do reaction conditions influence yield and stereochemical outcomes?

To address this, researchers should first compare existing routes (e.g., total synthesis vs. semisynthesis) using peer-reviewed protocols. Key parameters include solvent polarity, temperature, and catalysts. For example, Journal of Organic Chemistry methods for related cyclinones (e.g., Chlorocyclinone A) highlight the role of Heck coupling and asymmetric catalysis in controlling stereocenters . Experimental validation should involve HPLC-MS for purity assessment and NMR for stereochemical confirmation .

Q. How can spectroscopic data (e.g., NMR, IR) be systematically interpreted to resolve structural ambiguities in this compound derivatives?

Use a tiered approach:

  • Step 1: Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts with computational predictions (DFT-based tools like Gaussian).
  • Step 2: Apply 2D techniques (COSY, NOESY) to confirm connectivity and spatial arrangements.
  • Step 3: Cross-validate with IR and X-ray crystallography when possible . Contradictions in data (e.g., unexpected coupling constants) require re-evaluation of sample purity or computational models .

Q. What in vitro assays are most effective for elucidating this compound’s bioactivity mechanisms (e.g., kinase inhibition, cytotoxicity)?

Prioritize target-specific assays (e.g., kinase profiling panels, apoptosis markers) with appropriate controls:

  • Dose-response curves (IC50_{50} determination).
  • Counter-screening against non-target proteins to assess selectivity.
  • Use of isogenic cell lines to isolate pathway-specific effects . Data should be normalized to reference compounds (e.g., staurosporine for kinase inhibition) .

Q. How can researchers identify literature gaps in this compound’s pharmacological profile?

Conduct a systematic review using databases (PubMed, SciFinder) with keywords: “this compound” + “structure-activity relationship,” “metabolism,” or “resistance mechanisms.” Apply PICO framework to isolate understudied areas (e.g., Population: cancer cell lines; Intervention: combination therapies; Comparison: monotherapy; Outcome: synergy metrics) .

Advanced Research Questions

Q. What experimental strategies mitigate stereochemical challenges during this compound’s macrocyclic ring formation?

Advanced approaches include:

  • Dynamic kinetic resolution using chiral catalysts to favor enantioselective pathways.
  • Computational modeling (MD simulations) to predict ring-closure transition states.
  • Late-stage functionalization to install stereocenters post-cyclization . Contradictory yields in published methods may arise from solvent-dependent conformational locking, necessitating controlled humidity/temperature during synthesis .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50​ values across studies) be reconciled?

Perform meta-analysis with the following criteria:

  • Standardization: Normalize data to common reference compounds and assay conditions.
  • Source validation: Exclude studies lacking purity documentation (e.g., HPLC <95%).
  • Statistical rigor: Apply multivariate regression to identify confounding variables (e.g., cell passage number, serum concentration) .

Q. Can predictive QSAR models be developed for this compound analogs to prioritize synthesis targets?

Yes, using:

  • Descriptor selection: Topological polar surface area, logP, and hydrogen-bonding capacity.
  • Training sets: Curate data from public repositories (ChEMBL, PubChem) with >50 analogs.
  • Validation: External test sets and leave-one-out cross-validation to avoid overfitting . Discrepancies between predicted and observed activities may indicate novel binding modes requiring crystallographic validation .

Q. What methodologies optimize in vivo pharmacokinetic profiling of this compound while minimizing off-target effects?

Implement:

  • Tracer studies: Radiolabeled 14C^{14}\text{C}-Chlorocyclinone C for mass balance and metabolite ID.
  • Tissue distribution: MALDI imaging to map compound localization.
  • Toxicogenomics: RNA-seq of liver/kidney tissues to identify early toxicity markers . Comparative analysis with structurally related cyclinones (e.g., Chlorocyclinone A) can highlight scaffold-specific liabilities .

Methodological Notes

  • Data Reproducibility: Always include detailed experimental sections (solvent batches, instrument calibration logs) in supplementary materials .
  • Ethical Compliance: For in vivo work, adhere to ARRIVE guidelines and document IACUC approvals .
  • Conflict Resolution: Use platforms like Zenodo to share raw data, enabling third-party verification of controversial findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorocyclinone C
Reactant of Route 2
Chlorocyclinone C

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